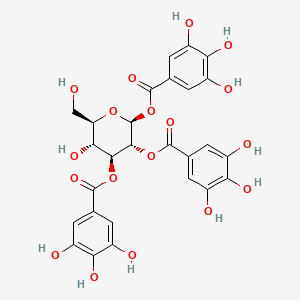

1,2,3-Tri-O-galloyl-beta-D-glucose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,3-Tri-O-galloyl-beta-D-glucose is a natural product found in Euphorbia prostrata, Quercus phillyraeoides, and other organisms . It has a molecular formula of C27H24O18 and a molecular weight of 636.5 g/mol .

Synthesis Analysis

The synthesis of this compound involves the introduction of galloyl substituents via esterification . The mixture of anomers obtained could be fully converted into the targeted β-anomer via selective hydrazinolysis followed by activation of the anomeric position by a trichloroacetimidate of the 1′-anomeric hydroxyl group .Molecular Structure Analysis

The most stable structures of this compound are calculated using molecular modeling and PM3 semiempirical molecular orbital theories .Physical And Chemical Properties Analysis

This compound has a molecular weight of 636.5 g/mol . It has a Hydrogen Bond Donor Count of 11 and a Hydrogen Bond Acceptor Count of 18 .Applications De Recherche Scientifique

Inhibitory Activity Against Diabetic Complications

1,2,3-Tri-O-galloyl-beta-D-glucose, along with other galloyl glucoses, has shown potential in inhibiting the formation of advanced glycation end-products (AGEs) and rat lens aldose reductase (RLAR). These compounds have demonstrated significant preventative effects against cataractogenesis in an ex vivo experiment, highlighting their potential in diabetic complication treatments (Lee et al., 2011).

Biosynthesis Studies

Research on the biosynthesis of related compounds, such as 1,2,3,6-tetra-O-galloyl-beta-D-glucose, has been conducted. This includes studies on enzymes from oak leaves that catalyze the formation of these compounds, revealing important insights into the natural production processes of galloyl glucoses (Hagenah & Gross, 1993).

Cholesterol Biosynthesis Inhibition

Galloyl glucoses from rhubarb, including 1,2,6-tri-O-galloyl-beta-D-glucose, have been identified as potent inhibitors of rat squalene epoxidase (SE), a key enzyme in cholesterol biosynthesis. This suggests their potential use in addressing cholesterol-related health issues (Abe et al., 2000).

Antidiabetic Properties

Studies on penta-O-galloyl-D-glucopyranose, a structurally related compound, have indicated its potential as an insulin mimetic, suggesting that this compound and its analogs could have similar antidiabetic properties. These compounds have shown activity in stimulating glucose transport in adipocytes and reducing blood glucose levels, making them promising candidates for diabetes treatment (Ren, Himmeldirk, & Chen, 2006).

Enzymatic Galloylation and Gallotannin Biosynthesis

Research into the enzymatic processes involved in the biosynthesis of gallotannins, using substrates like 1,2,3,6-tetra-O-galloyl-beta-D-glucose, has provided valuable insights into the natural synthesis pathways of these compounds. This research is crucial for understanding the formation of gallotannins and related compounds in plants (Cammann, Denzel, Schilling, & Gross, 1989).

Apoptosis Induction in Cancer Research

Penta-O-galloyl-beta-D-glucose, a compound related to this compound, has been found to induce apoptosis in human leukemia cells through the activation of caspase-3. This suggests the potential of galloyl glucoses in cancer treatment and research (Pan et al., 1999).

Orientations Futures

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6S)-3-hydroxy-2-(hydroxymethyl)-5,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-4-yl] 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O18/c28-7-17-21(38)22(43-24(39)8-1-11(29)18(35)12(30)2-8)23(44-25(40)9-3-13(31)19(36)14(32)4-9)27(42-17)45-26(41)10-5-15(33)20(37)16(34)6-10/h1-6,17,21-23,27-38H,7H2/t17-,21-,22+,23-,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACFXELYCBWKGT-VFTFQOQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC2C(C(OC(C2OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201345780 |

Source

|

| Record name | 1,2,3-Tri-O-galloyl-beta-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

636.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84415-91-8 |

Source

|

| Record name | 1,2,3-Tri-O-galloyl-beta-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2402943.png)

![5-[(4-chlorophenoxy)methyl]-N-(3-methoxyphenyl)furan-2-carboxamide](/img/structure/B2402947.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-chloro-5-methylthiophene-2-carboxamide;hydrochloride](/img/structure/B2402950.png)

![ethyl 2-(5-nitrothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2402954.png)

![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carboxylic acid](/img/structure/B2402955.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2402956.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2402957.png)

![2-amino-1-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2402962.png)